molecular formula C22H21N3O7 B2531939 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1021220-94-9

1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2531939
CAS No.: 1021220-94-9
M. Wt: 439.424
InChI Key: GEVZKSOUYTYMSF-UHFFFAOYSA-N
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Description

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a benzo[d][1,3]dioxol-5-yl group at position 1 and a 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety at position 3. This structural combination integrates a heterocyclic lactam (pyrrolidin-2-one) with pharmacologically relevant aromatic systems. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common bioisostere in medicinal chemistry, often enhancing metabolic stability and binding affinity .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7/c1-27-17-6-12(7-18(28-2)20(17)29-3)21-23-22(32-24-21)13-8-19(26)25(10-13)14-4-5-15-16(9-14)31-11-30-15/h4-7,9,13H,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVZKSOUYTYMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzo[d][1,3]dioxole moiety linked to a pyrrolidinone structure through an oxadiazole ring. The presence of multiple methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Anticancer Activity : Many derivatives of oxadiazoles have shown promising anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
  • Antimicrobial Effects : The presence of dioxole and oxadiazole rings is associated with antimicrobial activity against various pathogens.
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to modulate inflammatory pathways.

Biological Activity Data

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells; inhibits cell cycle progression
AntimicrobialInhibits growth of bacterial strains
Anti-inflammatoryModulates cytokine production

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Activity in HL-60 Cells : A study demonstrated that derivatives similar to the target compound significantly reduced cyclin B1 and CDK1 expression in HL-60 cells, indicating a potential mechanism for inducing cell cycle arrest and apoptosis (IC50 values were noted) .
  • Antimicrobial Screening : Compounds structurally related to the target compound were tested against various bacterial strains. Results showed effective inhibition at low concentrations, suggesting strong antimicrobial potential .
  • Inflammatory Response Modulation : Research indicated that certain derivatives could reduce pro-inflammatory cytokines in vitro, hinting at their potential use in treating inflammatory diseases .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds containing the oxadiazole structure. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity Testing : Compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one have shown significant cytotoxicity against glioblastoma cells (LN229) through assays that measure cell viability and apoptosis induction .
  • Molecular Docking Studies : In silico studies suggest that these compounds interact effectively with target proteins involved in cancer progression. Molecular docking simulations have indicated favorable binding affinities for key enzymes associated with tumor growth .

Anti-Diabetic Properties

The compound's structural features suggest potential applications in managing diabetes:

  • Glucose Regulation : Similar oxadiazole derivatives have demonstrated the ability to lower glucose levels in model organisms like Drosophila melanogaster, indicating their potential as anti-diabetic agents .
  • Mechanistic Insights : These compounds may enhance insulin sensitivity or inhibit glucose absorption in the intestines. Further studies are needed to elucidate the exact mechanisms at play.

Synthetic Applications

The synthesis of this compound involves multi-step reactions that can be adapted for creating other bioactive compounds:

  • Starting Materials : The synthesis typically begins with readily available phenolic compounds and hydrazides.
  • Reaction Conditions : Controlled conditions such as temperature and pH are crucial for optimizing yield and purity.
  • Characterization Techniques : Products are characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and assess purity.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

StudyCompoundApplicationFindings
1-(Benzo[d][1,3]dioxol-5-yl) derivativesAnti-cancerSignificant cytotoxicity against glioblastoma cells
Oxadiazole derivativesAnti-diabeticReduced glucose levels in Drosophila models
Pyrazole derivativesBroad biological activitiesExhibited anti-depressant and anti-inflammatory properties

Comparison with Similar Compounds

Pyrrolidin-2-one Derivatives

Structural and Functional Analogues

Compound Name Core Structure Substituents Key Activity Reference
Target Compound Pyrrolidin-2-one Benzo[d][1,3]dioxol-5-yl (position 1); 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole (position 4) Not explicitly stated (hypothesized: CNS/anticancer)
5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Pyrrolidin-2-one Benzoimidazole (position 4); naphthyl-thiazole (position 1) Anticancer (DNA intercalation)
(S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone Pyrrolidine (non-lactam) Benzo[d][1,3]dioxol-5-yl-thiazole; dimethoxybenzyl Dual orexin receptor antagonist (sleep regulation)

Key Observations

  • The target compound’s 1,2,4-oxadiazole substituent differentiates it from the thiazole-containing analogues in and .
  • The trimethoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability relative to the dimethoxybenzyl group in ’s orexin antagonist, which could shift pharmacological targets .
Benzo[d][1,3]dioxol-5-yl-containing Compounds
Compound Name Core Structure Key Substituents Activity Reference
Target Compound Pyrrolidin-2-one 1,2,4-oxadiazole-trimethoxyphenyl
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole tert-butyl; carbohydrazide Anticonvulsant (GABA modulation)
3-{1-(Benzo[1,3]dioxol-5-ylmethyl)-1H-tetrazol-5-ylmethyl}-8-methyl-1H-quinolin-2-one Quinolinone Tetrazole; pyrrolidinyl Not specified (hypothesized: kinase inhibition)

Key Observations

  • The quinolinone core in ’s compound introduces a planar aromatic system absent in the target compound, which could favor intercalation-based mechanisms .
Oxadiazole and Trimethoxyphenyl Analogues

While the provided evidence lacks direct comparators, the 3,4,5-trimethoxyphenyl group is prevalent in microtubule-targeting agents (e.g., combretastatin analogues).

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